molecular formula C20H15BrN2O4 B3695838 5-Bromo-N-[3-(5,6-dimethyl-1,3-benzoxazol-2-YL)-4-hydroxyphenyl]furan-2-carboxamide

5-Bromo-N-[3-(5,6-dimethyl-1,3-benzoxazol-2-YL)-4-hydroxyphenyl]furan-2-carboxamide

Cat. No.: B3695838
M. Wt: 427.2 g/mol
InChI Key: UPQXXCXLOBEEDM-UHFFFAOYSA-N
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Description

5-Bromo-N-[3-(5,6-dimethyl-1,3-benzoxazol-2-YL)-4-hydroxyphenyl]furan-2-carboxamide is a complex organic compound that features a bromine atom, a benzoxazole ring, and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-N-[3-(5,6-dimethyl-1,3-benzoxazol-2-YL)-4-hydroxyphenyl]furan-2-carboxamide typically involves multi-step organic reactions. One common approach is to start with the bromination of a suitable precursor, followed by the formation of the benzoxazole ring and subsequent coupling with a furan derivative. The reaction conditions often involve the use of catalysts such as palladium and bases like potassium hydroxide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Safety measures and environmental considerations are also crucial in industrial settings to manage the use of hazardous reagents and by-products.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-N-[3-(5,6-dimethyl-1,3-benzoxazol-2-YL)-4-hydroxyphenyl]furan-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The bromine atom can be reduced to a hydrogen atom.

    Substitution: The bromine atom can be substituted with other functional groups such as amines or thiols.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while substitution of the bromine atom can result in various substituted derivatives.

Scientific Research Applications

5-Bromo-N-[3-(5,6-dimethyl-1,3-benzoxazol-2-YL)-4-hydroxyphenyl]furan-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Bromo-N-[3-(5,6-dimethyl-1,3-benzoxazol-2-YL)-4-hydroxyphenyl]furan-2-carboxamide involves its interaction with specific molecular targets. The benzoxazole ring can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The bromine atom and hydroxyl group can also participate in hydrogen bonding and other interactions that stabilize the compound’s binding to its target .

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-2,3-dimethoxy-6-methyl-1,4-benzoquinone
  • 5-Bromo-3,4-dimethylbenzene
  • 5-Bromo-2,3-dimethylbenzoxazole

Uniqueness

What sets 5-Bromo-N-[3-(5,6-dimethyl-1,3-benzoxazol-2-YL)-4-hydroxyphenyl]furan-2-carboxamide apart from similar compounds is its unique combination of functional groups and rings. This structure allows for a diverse range of chemical reactions and interactions, making it a versatile compound in various research and industrial applications .

Properties

IUPAC Name

5-bromo-N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15BrN2O4/c1-10-7-14-17(8-11(10)2)27-20(23-14)13-9-12(3-4-15(13)24)22-19(25)16-5-6-18(21)26-16/h3-9,24H,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPQXXCXLOBEEDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)OC(=N2)C3=C(C=CC(=C3)NC(=O)C4=CC=C(O4)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Bromo-N-[3-(5,6-dimethyl-1,3-benzoxazol-2-YL)-4-hydroxyphenyl]furan-2-carboxamide
Reactant of Route 2
5-Bromo-N-[3-(5,6-dimethyl-1,3-benzoxazol-2-YL)-4-hydroxyphenyl]furan-2-carboxamide
Reactant of Route 3
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5-Bromo-N-[3-(5,6-dimethyl-1,3-benzoxazol-2-YL)-4-hydroxyphenyl]furan-2-carboxamide
Reactant of Route 4
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5-Bromo-N-[3-(5,6-dimethyl-1,3-benzoxazol-2-YL)-4-hydroxyphenyl]furan-2-carboxamide
Reactant of Route 5
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5-Bromo-N-[3-(5,6-dimethyl-1,3-benzoxazol-2-YL)-4-hydroxyphenyl]furan-2-carboxamide
Reactant of Route 6
Reactant of Route 6
5-Bromo-N-[3-(5,6-dimethyl-1,3-benzoxazol-2-YL)-4-hydroxyphenyl]furan-2-carboxamide

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